![molecular formula C15H13N3O4S2 B2718476 1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione CAS No. 400076-20-2](/img/structure/B2718476.png)
1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 1-[4-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyrrolidine-2,5-dione , is a chemical with the molecular formula C15H13N3O4S2. It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C15H13N3O4S2. It contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms in the molecule would determine its physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular weight is 363.41. Other properties like melting point, boiling point, and density were not found in the sources I accessed .Applications De Recherche Scientifique
Organic Synthesis and Reactivity
- The compound has been studied in the context of reactions with various agents. For example, it reacts with sodium azide to afford pyrazolinone derivatives, as well as with potassium cyanide yielding butyronitrile derivatives and water-soluble adducts, indicating its versatility in organic synthesis (Youssef, 2007).
Applications in Polymer Science
- In material science, related compounds have been used in the synthesis of novel polymers. A study reported the synthesis of an alcohol-soluble n-type conjugated polyelectrolyte for applications as an electron transport layer in inverted polymer solar cells, highlighting its potential in renewable energy technology (Hu et al., 2015).
Medicinal Chemistry and Drug Design
- In medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For instance, novel benzodifuranyl derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2) and potential analgesic activity (Abu‐Hashem et al., 2020).
- Another study focused on the synthesis of thiazoles and their derivatives, which exhibited antimicrobial activities against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Wardkhan et al., 2008).
Electrochemical Applications
- The compound and its derivatives also show promise in electrochemical applications. A study on chalcogenodiazolo[3,4-c]pyridine based donor–acceptor–donor polymers revealed potential in green and near-infrared electrochromics, which can be applied in smart window technologies and display devices (Ming et al., 2015).
Safety and Hazards
The safety data sheet for this compound indicates that it has some hazards associated with it. It has been classified with the signal word “Warning” and hazard statements H302, H312, H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-[4-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-22-10-4-2-9(3-5-10)16-8-11-14(21)18(15(23)24-11)17-12(19)6-7-13(17)20/h2-5,8,21H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVJBIPKBSQNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)N3C(=O)CCC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

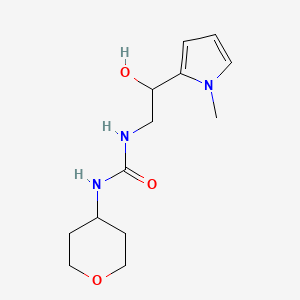
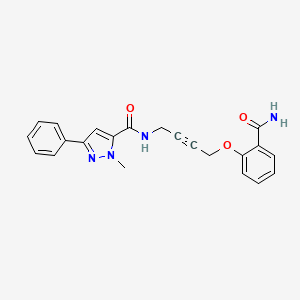
![4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2718395.png)

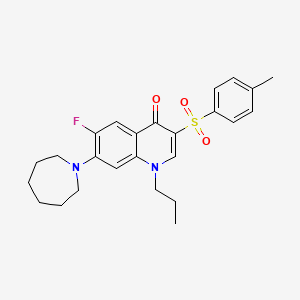

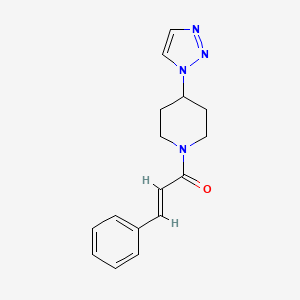
![N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2718404.png)

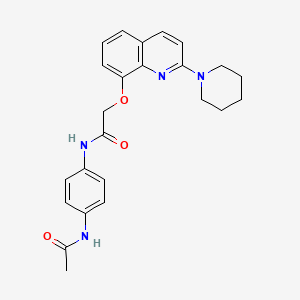
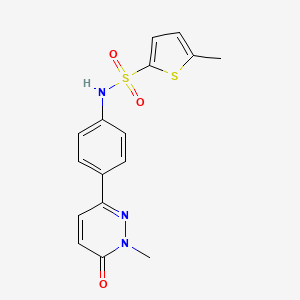
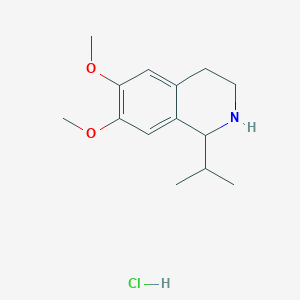
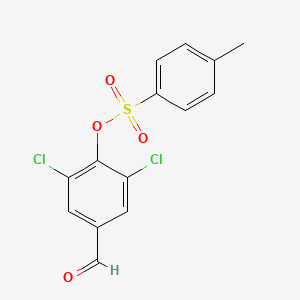
![(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2718415.png)